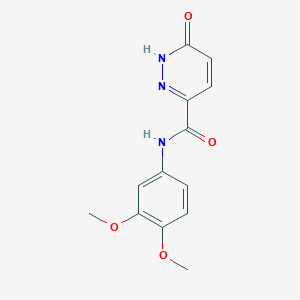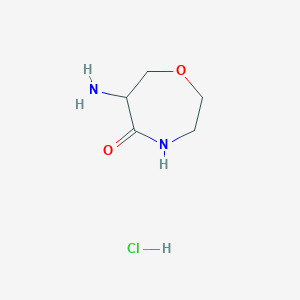
Tert-butyl 2,4-dihydroxybutylcarbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,4-dihydroxybutylcarbamate is characterized by its molecular formula C9H19NO4. The structure of related compounds has been elucidated using techniques such as NMR .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2,4-dihydroxybutylcarbamate are not available, related compounds such as di-tert-butyl peroxide have been studied for their thermal decomposition reactions .Safety and Hazards
Direcciones Futuras
While specific future directions for Tert-butyl 2,4-dihydroxybutylcarbamate are not available, research into related compounds such as 2,4-Ditert butyl phenol suggests potential applications in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents in the future .
Mecanismo De Acción
Target of Action
Carbamates, the class of compounds to which Tert-butyl 2,4-dihydroxybutylcarbamate belongs, often interact with enzymes in the body, such as acetylcholinesterase, a key enzyme involved in nerve signal transmission .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, preventing them from breaking down neurotransmitters and leading to an accumulation of these neurotransmitters. This can disrupt normal cellular communication .
Biochemical Pathways
Carbamates in general can affect the cholinergic pathway by inhibiting acetylcholinesterase .
Pharmacokinetics
Similar compounds are often absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Without specific data, it’s hard to say definitively what the molecular and cellular effects of Tert-butyl 2,4-dihydroxybutylcarbamate’s action would be. Carbamates can cause a range of effects due to their disruption of neurotransmitter breakdown .
Action Environment
The action, efficacy, and stability of Tert-butyl 2,4-dihydroxybutylcarbamate could be influenced by various environmental factors such as temperature, pH, and presence of other chemicals. These factors can affect the compound’s stability, its ability to be absorbed, and its overall effectiveness .
Propiedades
IUPAC Name |
tert-butyl N-(2,4-dihydroxybutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-6-7(12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSJHCSYVPCOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)
![N-[1-[4-(5-formylthiophen-2-yl)piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide](/img/structure/B2947172.png)
![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)

methanone](/img/structure/B2947178.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)